molecular formula C9H13ClN2 B122271 2-Methylindolin-1-amine hydrochloride CAS No. 102789-79-7

2-Methylindolin-1-amine hydrochloride

Cat. No.: B122271
CAS No.: 102789-79-7
M. Wt: 184.66 g/mol
InChI Key: RITRKULRSHGFQQ-UHFFFAOYSA-N
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Description

2-Methylindolin-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is known for its diverse biological activities and is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents and diuretics .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in the synthesis of Indapamide , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis of this drug.

Cellular Effects

As a synthetic intermediate of Indapamide , it may influence cell function indirectly through its role in the synthesis of this drug.

Molecular Mechanism

As a synthetic intermediate of Indapamide , it may exert its effects at the molecular level indirectly through its role in the synthesis of this drug.

Metabolic Pathways

As a synthetic intermediate of Indapamide , it may be involved in the metabolic pathways of this drug.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindolin-1-amine hydrochloride typically involves the reaction of 2-methylindoline with an amine source under acidic conditions to form the hydrochloride salt. One common method includes the use of hydrogen chloride gas in an organic solvent to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindolin-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and oxides, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Methylindolin-1-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in pharmaceutical synthesis. Its ability to form stable hydrochloride salts enhances its utility in industrial applications .

Properties

IUPAC Name

2-methyl-2,3-dihydroindol-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-7-6-8-4-2-3-5-9(8)11(7)10;/h2-5,7H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRKULRSHGFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372182
Record name 1-Amino-2-methylindoline hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31529-47-2, 102789-79-7
Record name 1H-Indol-1-amine, 2,3-dihydro-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylindolin-1-amine hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 1-Amino-2-methylindoline hydrochloride
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Record name 2-METHYLINDOLIN-1-AMINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

140 g of 2-methylindoline was dissolved in 750 ml of acetonitrile. 110 ml of concentrated hydrochloric acid was added and the solution was cooled. A solution of 75 g of sodium nitrite in 300 ml of water was added dropwise. The pH of the solution was adjusted to about 7 with ammonium acetate followed by portionwise addition of 160 g of zinc dust and 385 g of ammonium acetate. Next, 100 ml of water was added and the mixture was stirred for about 2 hours at 45° C. The solids were filtered off and washed with toluene (3×250 ml). The tolune washes were then used to extract the filtrate. The toluen washes were then combined, acidified with 120 ml of concentrated hydrochloric acid and 120 g of ice was added to obtain the crystals of the title compound. The crystals were separated by filtration, washed with toluene and dried. The dried material was checked by TLC and was of good quality.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
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110 mL
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reactant
Reaction Step Two
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75 g
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reactant
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Quantity
300 mL
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solvent
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385 g
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160 g
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Reaction Step Five
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Quantity
100 mL
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

135.9 g of 2-methylindoline was dissolved in 750 ml of methanol and 100 ml of concentrated hydrochloric acid was added. The solution was cooled to 15° C. and a 33% solution of sodium nitrite in water was added slowly until the presence of excess nitrite was observed. This reaction mixture was stirred for 30 minutes followed by the addition of 100 g of ammonium acetate. The reaction mixture was cooled to 25°-30° C. and 160 g of zinc dust was added over a period of 20 minutes. Then 670 g of ammonium acetate was added in small portions over a period of 40 minutes. The mixture was stirred for about 60 minutes and then extracted four times with a total of 1 liter of toluene. To the combined toluene extract was added 100 ml of concentrated hydrochloric acid and 80 g of ice. The mixture was cooled and filtered to obtain a solid product. The solid product was washed with toluene and then with acetone and dried. The dried product melted at 272°-4° C. and showed one spot at Rf 0.58 on the Analtech Silica Gel plate, mobile phase hexane/ethylacetate/acetic acid - 7/3/1.
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Quantity
160 g
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135.9 g
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reactant
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750 mL
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100 mL
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reactant
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100 g
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670 g
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